molecular formula C10H9NO3 B2680458 5-ethoxy-1H-indole-2,3-dione CAS No. 169040-78-2

5-ethoxy-1H-indole-2,3-dione

Cat. No.: B2680458
CAS No.: 169040-78-2
M. Wt: 191.186
InChI Key: VPBTXKVUDRKXBP-UHFFFAOYSA-N
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Description

“5-ethoxy-1H-indole-2,3-dione” is a compound with the molecular weight of 191.19 . It is also known by its IUPAC name, this compound .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

5-ethoxy-1H-indole-2,3-dione, a derivative of isatin (1H-indole-2,3-dione), serves as a versatile substrate for the synthesis of a wide array of heterocyclic compounds, including indoles and quinolines. It is also used as a raw material for drug synthesis. Isatins have been identified in mammalian tissues, with discussions surrounding their function as modulators of biochemical processes. The past few decades have seen significant advances in the use of isatins for organic synthesis, along with explorations of their biological and pharmacological properties (Garden & Pinto, 2001).

Antimicrobial Activity

Novel series of 2-(2-ethoxyindol-3-ylidene)-1-arylethanones, including derivatives from 1H-indole-2,3-dione, have been synthesized and demonstrated significant in vitro antibacterial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Aspergillus niger and Candida metapsilosis (Ashok et al., 2015).

Antiepileptic Effects

Indole derivatives, specifically those synthesized from 5-[2(3)-di alkyl amino alkoxy] indole 2,3-dione, have shown promising antiepileptic activity in animal models. These compounds have been linked to the modulation of biogenic amines concentrations in the rat brain, suggesting a potential therapeutic role in epilepsy treatment (Swathi & Sarangapani, 2017).

Biochemical Analysis

Biochemical Properties

It is known that indole derivatives, to which 5-Ethoxyindoline-2,3-dione belongs, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 5-Ethoxyindoline-2,3-dione may interact with a variety of enzymes, proteins, and other biomolecules, but specific interactions have not been reported yet.

Cellular Effects

The cellular effects of 5-Ethoxyindoline-2,3-dione are also not well-studied. Indole derivatives have been found to exhibit various effects on cells. For instance, halogenated indoles have been shown to eradicate bacterial persister cells and biofilms, suggesting that 5-Ethoxyindoline-2,3-dione might have similar effects .

Molecular Mechanism

Indole derivatives are known to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives . This suggests that 5-Ethoxyindoline-2,3-dione might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

Indole derivatives are known to be involved in various metabolic pathways, interacting with enzymes or cofactors .

Properties

IUPAC Name

5-ethoxy-1H-indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-2-14-6-3-4-8-7(5-6)9(12)10(13)11-8/h3-5H,2H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBTXKVUDRKXBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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